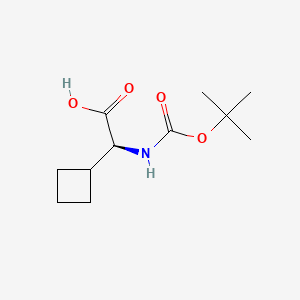

Boc-L-cyclobutylglycine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Boc-L-cyclobutylglycine is widely used in scientific research, particularly in the synthesis of PI3K inhibitors . These inhibitors are crucial in the study of various biological processes and diseases, including cancer, diabetes, and inflammatory conditions. The compound is also used in the development of novel therapeutic agents and in the study of cellular signaling pathways .

Mécanisme D'action

Target of Action

It’s known that this compound is a glycine derivative and can be used for pi3k inhibitor synthesis . PI3Ks (Phosphoinositide 3-kinases) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

The compound is a boc-protected amino acid . Boc-protection is a common method used in organic chemistry to protect amines, particularly in peptide synthesis . The Boc group is stable towards most nucleophiles and bases, allowing for selective reactions .

Biochemical Pathways

As a potential pi3k inhibitor, it may affect the pi3k/akt/mtor pathway, which is critical in many aspects of cell growth and survival .

Result of Action

As a potential pi3k inhibitor, it could potentially inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis .

Action Environment

Like most chemicals, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Boc-L-cyclobutylglycine implique un processus de réaction en plusieurs étapes. L'une des voies de synthèse courantes comprend les étapes suivantes :

n-Butyllithium (n-BuLi) dans le tétrahydrofurane (THF) : La réaction est initiée à -78 °C pendant 15 minutes, suivie d'une augmentation progressive de la température jusqu'à -10 °C.

n-Butyllithium dans le THF : La réaction se poursuit à -40 °C.

Amalgame de sodium (Na-Hg) et phosphate de sodium (Na2HPO4) dans le méthanol : Cette étape est réalisée pendant 3 heures à des températures comprises entre 0 et 20 °C.

Paratoluènesulfonate de pyridinium (PPTS) dans l'éthanol : La réaction est conduite pendant 6 heures à 50 °C.

Trioxyde de chrome (CrO3) et acide sulfurique (H2SO4) : L'étape finale implique une réaction d'une heure à des températures comprises entre 0 et 20 °C.

Méthodes de production industrielle

Les méthodes de production industrielle du this compound ne sont pas largement documentées. la synthèse suit généralement des processus en plusieurs étapes similaires à ceux décrits ci-dessus, avec des optimisations pour la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

Le Boc-L-cyclobutylglycine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant de l'amalgame de sodium.

Substitution : Les réactions de substitution impliquent souvent l'utilisation de n-butyllithium.

Réactifs et conditions courants

Oxydation : Trioxyde de chrome (CrO3) et acide sulfurique (H2SO4).

Réduction : Amalgame de sodium (Na-Hg) et phosphate de sodium (Na2HPO4) dans le méthanol.

Substitution : n-Butyllithium (n-BuLi) dans le tétrahydrofurane (THF).

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation avec le trioxyde de chrome conduit généralement à la formation d'acides carboxyliques.

Applications de recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique, en particulier dans la synthèse des inhibiteurs de la PI3K . Ces inhibiteurs sont essentiels à l'étude de divers processus biologiques et maladies, notamment le cancer, le diabète et les affections inflammatoires. Le composé est également utilisé dans le développement de nouveaux agents thérapeutiques et dans l'étude des voies de signalisation cellulaire .

Mécanisme d'action

Le mécanisme d'action du this compound implique son rôle de précurseur dans la synthèse des inhibiteurs de la PI3K . La PI3K est une enzyme clé dans la voie de signalisation PI3K/Akt/mTOR, qui régule divers processus cellulaires tels que la croissance, la prolifération et la survie. En inhibant la PI3K, les composés dérivés du this compound peuvent moduler ces processus cellulaires, ce qui les rend précieux dans le traitement de maladies comme le cancer .

Comparaison Avec Des Composés Similaires

Le Boc-L-cyclobutylglycine est unique en raison de sa structure spécifique et de son rôle dans la synthèse des inhibiteurs de la PI3K. Des composés similaires comprennent d'autres dérivés de la glycine utilisés dans la synthèse des inhibiteurs de kinase, tels que :

- Boc-L-alanine

- Boc-L-valine

- Boc-L-leucine

Ces composés partagent des groupes protecteurs similaires, mais diffèrent par leurs chaînes latérales, ce qui peut influencer leur réactivité et leurs applications .

Propriétés

IUPAC Name |

(2S)-2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDFGIXTRBDGRB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201164281 | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155905-77-4 | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155905-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Bromomethyl)-7-fluorobenzo[d]thiazole](/img/structure/B586673.png)

![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)